2-[1-(1-Benzhydryltetrazol-5-yl)cyclohexyl]-1,1-diphenylhydrazine
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Overview
Description
2-[1-(1-Benzhydryltetrazol-5-yl)cyclohexyl]-1,1-diphenylhydrazine is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a diphenylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-Benzhydryltetrazol-5-yl)cyclohexyl]-1,1-diphenylhydrazine typically involves multiple steps. One common approach is the condensation of 1-(1-Benzhydryltetrazol-5-yl)cyclohexylamine with 1,1-diphenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-Benzhydryltetrazol-5-yl)cyclohexyl]-1,1-diphenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring and hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole or hydrazine derivatives.
Scientific Research Applications
2-[1-(1-Benzhydryltetrazol-5-yl)cyclohexyl]-1,1-diphenylhydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(1-Benzhydryltetrazol-5-yl)cyclohexyl]-1,1-diphenylhydrazine involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzhydryltetrazol-5-yl)cyclohexylamine
- 1,1-Diphenylhydrazine
- Tetrazole derivatives
Uniqueness
2-[1-(1-Benzhydryltetrazol-5-yl)cyclohexyl]-1,1-diphenylhydrazine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[1-(1-benzhydryltetrazol-5-yl)cyclohexyl]-1,1-diphenylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N6/c1-6-16-26(17-7-1)30(27-18-8-2-9-19-27)38-31(33-35-36-38)32(24-14-5-15-25-32)34-37(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23,30,34H,5,14-15,24-25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMKFZUTYAXLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NN=NN2C(C3=CC=CC=C3)C4=CC=CC=C4)NN(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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